2-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
2-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of a triazole ring fused to a pyrimidine ring, with a bromine atom at the 2-position and a methyl group at the 6-position.
Mechanism of Action
Target of Action
It’s worth noting that compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold are known to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors .
Mode of Action
Compounds with similar structures have been shown to inhibit key enzymes and receptors, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to influence various pathways, including those involved in inflammation and cell proliferation .
Result of Action
Similar compounds have been found to exhibit anti-inflammatory and neuroprotective properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the use of Schiff base zinc (II) complex supported on magnetite nanoparticles as a catalyst. This method also provides high yields and allows for easy recovery and reuse of the catalyst .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned methods. The use of microwave irradiation and magnetic catalysts allows for efficient and scalable production, making these methods suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including substitution, oxidation, and reduction.
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles such as amines or thiols, which replace the bromine atom in the compound.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the methyl group.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the triazole ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the triazole or pyrimidine rings.
Scientific Research Applications
2-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: This compound has a similar triazole ring but is fused with a thiadiazine ring instead of a pyrimidine ring.
Pyrazolo[3,4-d]pyrimidine: This compound features a pyrazole ring fused to a pyrimidine ring and exhibits similar biological activities.
1,2,4-Triazolo[1,5-c]pyrimidine: This isomeric compound has the triazole ring fused at different positions on the pyrimidine ring.
Uniqueness
2-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the methyl group at specific positions on the triazolopyrimidine scaffold enhances its reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
2-bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c1-4-2-8-6-9-5(7)10-11(6)3-4/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFQJBLNUOWBVBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=N2)Br)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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